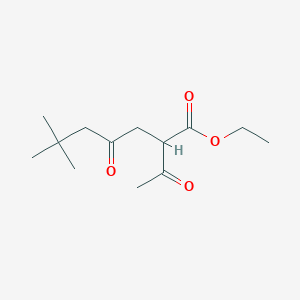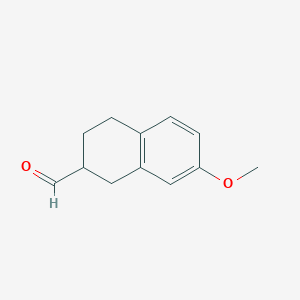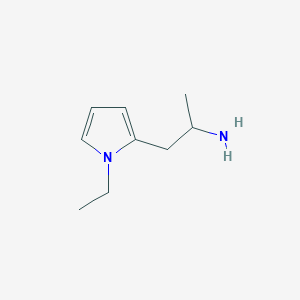
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrole with an appropriate alkyl halide, followed by amination. The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, making it more nucleophilic. The alkyl halide is then added to the reaction mixture, resulting in the formation of the alkylated pyrrole. Subsequent amination can be carried out using ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts may also be employed to enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions often involve the use of electrophiles such as alkyl halides or acyl chlorides. Catalysts like Lewis acids (e.g., aluminum chloride) may be employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives. Substitution reactions can result in a variety of functionalized pyrrole compounds.
科学研究应用
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as conductive polymers and dyes.
作用机制
The mechanism of action of 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(1H-pyrrol-2-yl)propan-2-amine: Lacks the ethyl group, which may affect its chemical and biological properties.
1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine:
1-(1-ethyl-1H-pyrrol-2-yl)butan-2-amine: Has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
Uniqueness
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine is unique due to its specific structural features, such as the presence of an ethyl group and a propan-2-amine moiety
属性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC 名称 |
1-(1-ethylpyrrol-2-yl)propan-2-amine |
InChI |
InChI=1S/C9H16N2/c1-3-11-6-4-5-9(11)7-8(2)10/h4-6,8H,3,7,10H2,1-2H3 |
InChI 键 |
XVGCECJWBODENH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC=C1CC(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)

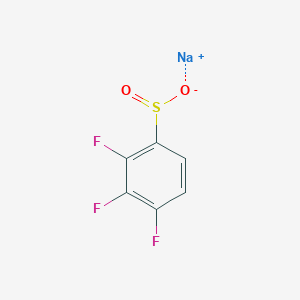
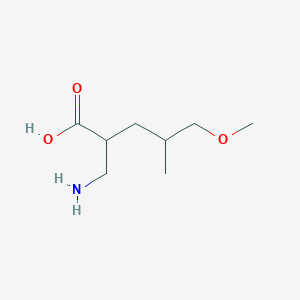
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)


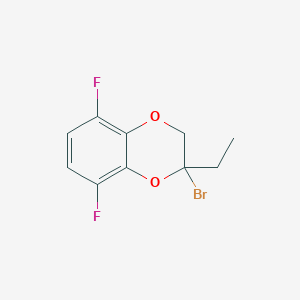
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)

